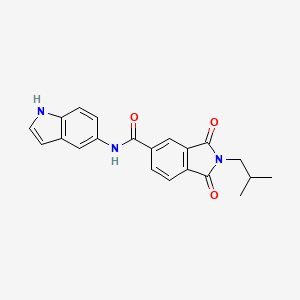
N-(1H-indol-5-yl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indol-5-yl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1H-indol-5-yl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features an indole moiety and a dioxoisoindole structure, which are significant for its biological activity. The synthesis typically involves multi-step organic reactions that integrate various functional groups to enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 µg/mL |
| Escherichia coli | 40 µg/mL |
| Mycobacterium tuberculosis | 10 µg/mL (growth inhibition for 41 days) |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains such as MRSA .
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that it exhibits significant antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| HeLa (cervical cancer) | <10 |
| MCF7 (breast cancer) | <10 |
The cytotoxic effects were attributed to the compound's ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Cycle Progression : The compound has been shown to arrest cells in mitosis, leading to the formation of monopolar spindles characteristic of kinesin spindle protein (KSP) inhibition .
- Reactive Oxygen Species (ROS) Scavenging : It demonstrates significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation, which contributes to its protective effects against oxidative stress in cells .
- Cytokine Modulation : The compound reduces the release of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation in macrophages .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against various bacterial strains. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at MIC values comparable to established antibiotics.
Case Study 2: Cancer Cell Line Testing
In vitro assays conducted on A549 lung cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.
科学研究应用
Structural Characteristics
The compound features a unique combination of an indole moiety and an isoindole framework, characterized by the following structural elements:
- Indole Ring : Known for its diverse biological activities.
- Dioxo Group : Enhances reactivity and potential biological interactions.
- Carboxamide Functional Group : Contributes to the compound's solubility and stability.
The molecular formula is C15H18N2O3, and it has a molecular weight of approximately 298.33 g/mol.
Biological Activities
Research indicates that compounds similar to N-(1H-indol-5-yl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of indole compounds can inhibit the growth of various bacterial strains. For instance, related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Evaluation
In a study evaluating antimicrobial properties, certain derivatives showed diameter of inhibition zone (DIZ) values of 21 mm against Staphylococcus aureus and 22 mm against Bacillus subtilis. These results indicate promising potential for developing new antimicrobial agents .
Therapeutic Applications
Given its structural features and biological activities, this compound may have applications in:
- Antimicrobial Agents : The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
- Anticancer Research : Indole derivatives are often explored for their anticancer properties due to their ability to interact with various biological targets involved in cancer progression.
- Neuroprotective Agents : Research into indole derivatives suggests potential neuroprotective effects, making this compound a candidate for further exploration in neurodegenerative diseases.
属性
分子式 |
C21H19N3O3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
N-(1H-indol-5-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-12(2)11-24-20(26)16-5-3-14(10-17(16)21(24)27)19(25)23-15-4-6-18-13(9-15)7-8-22-18/h3-10,12,22H,11H2,1-2H3,(H,23,25) |
InChI 键 |
QHXHCESIDXNBMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















